Diethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate is a useful research compound. Its molecular formula is C20H24N4O8S and its molecular weight is 480.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Amino Acids and Derivatives
Diethyl malonate derivatives have been utilized in synthesizing racemic 2-amino-5-hexenoic acid (homoallylglycine) derivatives, efficiently resolved into L- and D-enantiomers. These amino acids serve as precursors in synthesizing complex molecules, including 5-hydroxypipecolic acid, through a series of reactions involving oxidation, epoxide formation, and cyclization processes (Krishnamurthy et al., 2015).
Anticancer Activity
Compounds synthesized from diethyl malonate derivatives, such as ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, have been used as building blocks for new heterocycles displaying potent anticancer activity against colon HCT-116 human cancer cell lines. These findings highlight the potential therapeutic applications of such compounds in developing novel anticancer drugs (Abdel-Motaal et al., 2020).
Novel Heterocyclic Synthesis
The reactivity of diethyl malonate in synthesizing novel heterocycles, such as coumarin, pyridine, and thiazole derivatives, demonstrates its utility in creating diverse chemical structures for various applications in medicinal chemistry and drug development (Mohareb et al., 2001).
Enabling Synthetic Methodologies
Diethyl malonate derivatives have been instrumental in developing synthetic methodologies, including the synthesis of oligonucleotide glycoconjugates, showcasing the versatility of these compounds in facilitating complex chemical syntheses. This application is critical for advancing research in bioconjugate chemistry and the synthesis of biomolecular probes (Katajisto et al., 2004).
properties
IUPAC Name |
diethyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O8S/c1-5-31-18(27)14(19(28)32-6-2)33-20-23-15(21)13(17(26)24-20)22-16(25)10-7-8-11(29-3)12(9-10)30-4/h7-9,14H,5-6H2,1-4H3,(H,22,25)(H3,21,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFCUXLACJLIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.